Cas no 522-19-0 (Furo[2,3-b]quinoline,4,6,8-trimethoxy-)

Furo[2,3-b]quinoline,4,6,8-trimethoxy- structure
522-19-0 structure
商品名:Furo[2,3-b]quinoline,4,6,8-trimethoxy-
CAS番号:522-19-0
MF:C14H13NO4
メガワット:259.25732
CID:372966
PubChem ID:68222

Furo[2,3-b]quinoline,4,6,8-trimethoxy- 化学的及び物理的性質

名前と識別子

    • Furo[2,3-b]quinoline,4,6,8-trimethoxy-
    • 4,6,8-trimethoxyfuro[2,3-b]quinoline
    • MACULOSIDINE
    • 6,8-Dimethoxydictamnine
    • Maculosidin
    • Makulozidin
    • SHAVHFJCSQWTFF-UHFFFAOYSA-N
    • Q27107283
    • TNH45PI9WI
    • FS-8239
    • CS-0255550
    • Furo[2,3-b]quinoline, 4,6,8-trimethoxy-
    • Furo(2,3-b)quinoline, 4,6,8-trimethoxy-
    • NSC-83431
    • DTXSID70200232
    • AKOS030601133
    • HY-N10094
    • 6,8-Dimethoxydictaminine
    • BRN 0257496
    • CHEMBL1966898
    • 4,6,8-TRIMETHOXYFURO(2,3-B)QUINOLINE
    • 4,6,8-Trimethoxyfuro[2,3-b]quinoline #
    • Furo[2, 4,6,8-trimethoxy-
    • NSC 83431
    • NSC83431
    • NCI60_041837
    • UNII-TNH45PI9WI
    • 522-19-0
    • CCRIS 3578
    • CHEBI:6630
    • 4-27-00-02296 (Beilstein Handbook Reference)
    • DA-55168
    • DTXCID70122723
    • インチ: InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3
    • InChIKey: SHAVHFJCSQWTFF-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3

計算された属性

  • せいみつぶんしりょう: 259.08449
  • どういたいしつりょう: 259.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.7A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.26
  • ふってん: 421°Cat760mmHg
  • フラッシュポイント: 208.4°C
  • 屈折率: 1.621
  • PSA: 53.72

Furo[2,3-b]quinoline,4,6,8-trimethoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6565-5mg
Maculosidin
522-19-0
5mg
¥ 5420 2024-07-19
TargetMol Chemicals
TN6565-5 mg
Maculosidin
522-19-0 98%
5mg
¥ 5,420 2023-07-10
TargetMol Chemicals
TN6565-1 ml * 10 mm
Maculosidin
522-19-0
1 ml * 10 mm
¥ 5520 2024-07-19
TargetMol Chemicals
TN6565-1 mL * 10 mM (in DMSO)
Maculosidin
522-19-0 98%
1 mL * 10 mM (in DMSO)
¥ 5520 2023-09-15
ChemFaces
CFN95126-5mg
Maculosidin
522-19-0 >=98%
5mg
$413 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6565-5 mg
Maculosidin
522-19-0
5mg
¥4340.00 2022-04-26
ChemFaces
CFN95126-5mg
Maculosidin
522-19-0 >=98%
5mg
$413 2021-07-22

Furo[2,3-b]quinoline,4,6,8-trimethoxy- 関連文献

Furo[2,3-b]quinoline,4,6,8-trimethoxy-に関する追加情報

Furo[2,3-b]quinoline,4,6,8-trimethoxy - A Comprehensive Overview

Furo[2,3-b]quinoline, specifically the derivative 4,6,8-trimethoxy, is a highly specialized compound with the CAS number 522-19-0. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields such as pharmacology and material science.

The molecular structure of Furo[2,3-b]quinoline is characterized by a fused bicyclic system comprising a quinoline ring and a furan ring. The substitution pattern at positions 4, 6, and 8 with methoxy groups introduces steric and electronic effects that significantly influence its chemical reactivity and biological activity. Recent studies have highlighted the importance of these substituents in modulating the compound's interaction with biological targets.

One of the most promising areas of research involving Furo[2,3-b]quinoline is its potential as a lead compound in drug discovery. The methoxy-substituted derivative has shown remarkable selectivity towards certain enzymes and receptors, making it a valuable tool in the development of novel therapeutic agents. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways.

In addition to its pharmacological applications, Furo[2,3-b]quinoline has also been explored for its role in material science. The compound's unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have reported that the methoxy groups enhance the compound's ability to absorb light in the visible spectrum, which is crucial for applications in solar energy conversion.

The synthesis of Furo[2,3-b]quinoline derivatives has been optimized through various methodologies over the years. Recent advancements have focused on green chemistry approaches to minimize environmental impact while maintaining high yields and purity levels. These methods include microwave-assisted synthesis and catalytic cross-coupling reactions.

The biological evaluation of Furo[2,3-b]quinoline, particularly the 4,6,8-trimethoxy derivative (CAS No 522-19-0), has revealed its potential as an anticancer agent. Preclinical studies indicate that this compound induces apoptosis in cancer cells by targeting specific oncogenic pathways while sparing normal cells to a significant extent.

Furthermore, the compound's ability to act as a fluorescent probe has opened new avenues in bioimaging technologies. The methoxy groups not only enhance fluorescence intensity but also improve solubility and stability under physiological conditions.

In conclusion, Furo[2,3-b]quinoline, especially its 4,6,8-trimethoxy derivative (CAS No 522-19-0), represents a versatile molecule with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses.

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